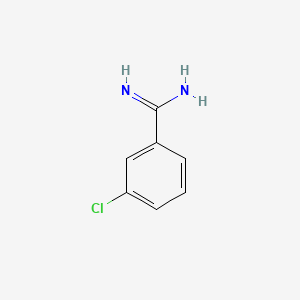

3-Chloro-benzamidine

Descripción general

Descripción

3-Chloro-benzamidine, also known as 3-Chlorobenzimidamide, is a compound with the molecular formula C7H7ClN2 . It has a molecular weight of 154.60 g/mol . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Chloro-benzamidine consists of a benzene ring fused with an imidazole ring . The InChI string of the compound is InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) . The Canonical SMILES of the compound is C1=CC(=CC(=C1)Cl)C(=N)N .

Physical And Chemical Properties Analysis

3-Chloro-benzamidine has a molecular weight of 154.60 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.0297759 g/mol . The Topological Polar Surface Area of the compound is 49.9 Ų . The Heavy Atom Count of the compound is 10 .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The derivatives of benzamidine, such as those synthesized by Tumosienė et al., have been shown to exhibit significant antioxidant activity. This is crucial in scientific research for understanding oxidative stress-related diseases and developing potential treatments .

Antifungal Activity

Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and tested for their in vitro and in vivo fungicidal activities against pathogens like Colletotrichum lagenarium and Botrytis cinerea, which are important for agricultural research and managing crop diseases .

Anti-Cancer Properties

Research has illuminated the effect of substituent groups in benzimidazole structures on bioactivity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). This highlights the potential of benzamidine derivatives in cancer treatment research .

Safety and Hazards

When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .

Direcciones Futuras

The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .

Mecanismo De Acción

Target of Action

3-Chloro-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

Benzimidazole derivatives, which are structurally similar to benzamidine, are known to interact with biopolymers in living systems due to their structural similarity with naturally occurring nucleotides . This interaction can result in various biological activities .

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been shown to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-benzamidine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .

Propiedades

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

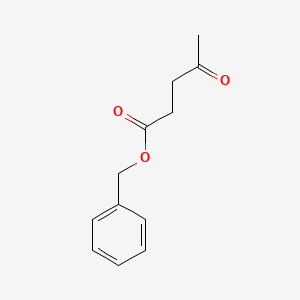

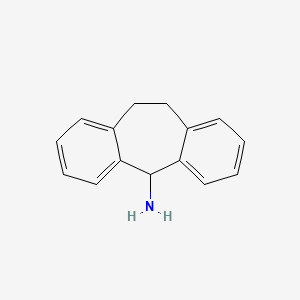

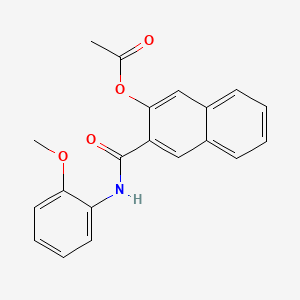

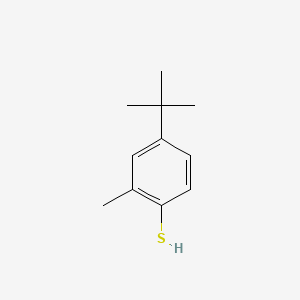

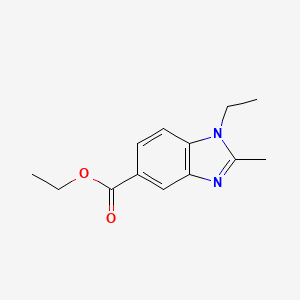

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

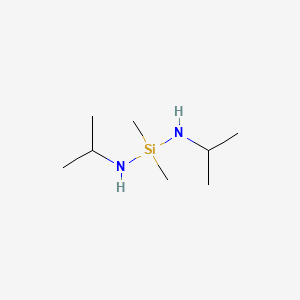

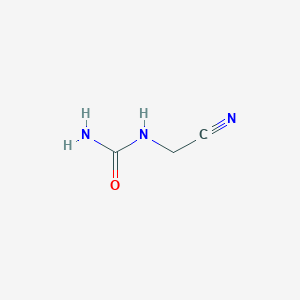

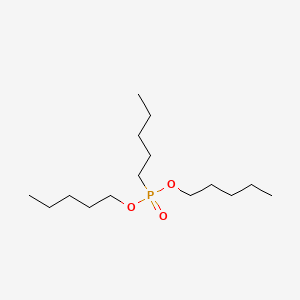

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)